molecular formula C10H11F3IN B13974272 4-iodo-N-isopropyl-N-(trifluoromethyl)aniline

4-iodo-N-isopropyl-N-(trifluoromethyl)aniline

Katalognummer: B13974272
Molekulargewicht: 329.10 g/mol
InChI-Schlüssel: KLBXLMSCXLCING-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-N-isopropyl-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of iodine, isopropyl, and trifluoromethyl groups attached to an aniline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-N-isopropyl-N-(trifluoromethyl)aniline typically involves the iodination of N-isopropyl-N-(trifluoromethyl)aniline. One common method is the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is usually carried out at room temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over reaction parameters, leading to efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Iodo-N-isopropyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions include various substituted anilines, amides, and other derivatives depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Iodo-N-isopropyl-N-(trifluoromethyl)aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-iodo-N-isopropyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, leading to various chemical and biological effects. The iodine and trifluoromethyl groups play a crucial role in its reactivity and interaction with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Iodo-N-isopropyl-N-(trifluoromethyl)aniline is unique due to the combination of iodine, isopropyl, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C10H11F3IN

Molekulargewicht

329.10 g/mol

IUPAC-Name

4-iodo-N-propan-2-yl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H11F3IN/c1-7(2)15(10(11,12)13)9-5-3-8(14)4-6-9/h3-7H,1-2H3

InChI-Schlüssel

KLBXLMSCXLCING-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C1=CC=C(C=C1)I)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.